molecular formula C20H29N3O3S B192925 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide CAS No. 169280-56-2

4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide

Cat. No.: B192925
CAS No.: 169280-56-2
M. Wt: 391.5 g/mol
InChI Key: NUMJNKDUHFCFJO-VQTJNVASSA-N
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Description

4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide (CAS: 169280-56-2) is a chiral sulfonamide derivative with a molecular weight of 391.53 g/mol and the formula C₂₀H₂₉N₃O₃S. It features two stereocenters in the (2R,3S) configuration, critical for its biological activity . This compound serves as a key intermediate in the synthesis of antiviral drugs like Darunavir and Atazanavir . Its synthesis involves multi-step processes, including epoxide ring-opening with isobutylamine, sulfonylation with nitrobenzenesulfonyl chloride, and nitro reduction to yield the final amino-substituted product .

Physicochemical properties include a density of 1.226 g/cm³, boiling point of 609.1°C, and LogP of 2.71, reflecting moderate lipophilicity . Analytical methods such as reverse-phase HPLC (using acetonitrile/water/phosphoric acid mobile phase) and mass spectrometry are employed for characterization and quality control .

Properties

IUPAC Name

4-amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S/c1-15(2)13-23(27(25,26)18-10-8-17(21)9-11-18)14-20(24)19(22)12-16-6-4-3-5-7-16/h3-11,15,19-20,24H,12-14,21-22H2,1-2H3/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMJNKDUHFCFJO-VQTJNVASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432427
Record name 4-Amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide
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Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

169280-56-2
Record name 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide
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Record name 4-Amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide
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Record name Benzenesulfonamide, 4-amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)
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Preparation Methods

Patent-Protected Methodology (CN104387299B)

The most detailed protocol involves a 5-step sequence starting from L-phenylalanine (Fig. 1):

Step 1: Diazoketone Formation

ParameterSpecification
Starting materialBoc-protected L-phenylalanine
ReagentDiazomethane (generated in situ)
SolventTHF/MeOH (1:1)
Temperature0°C → RT
Yield78-82%

Mechanistic Insight : Diazomethane undergoes nucleophilic attack on the activated carboxyl group, forming the diazoketone intermediate.

Step 2: Hydrohalic Acid Treatment

ParameterSpecification
AcidHCl (gas) in dioxane
Temperature40°C, 2 hr
ProductChloroketone (Compound A)

Critical Note : HCl concentration controls the rate of α-haloketone formation while minimizing epimerization.

Step 3: Ketone Reduction

ParameterSpecification
Reducing agentNaBH4/CeCl3·7H2O
SolventMeOH
Stereoselectivity>98% dr (2R,3S)

The cerium chloride additive enhances diastereomeric excess by coordinating to the ketone oxygen.

Step 4: Cyclization and Ring-Opening

ParameterSpecification
ReagentIsobutylamine
SolventToluene
TemperatureReflux, 6 hr
Key IntermediateAziridinium ion

Stereochemical Rationale : The ring-opening proceeds via an SN2 mechanism, preserving the (2R,3S) configuration.

Step 5: Sulfonylation and Reduction

ReactionConditionsYield
Sulfonylationp-Nitrobenzenesulfonyl chloride, Et3N85%
Nitro ReductionH2/Pd-C, EtOAc92%

Alternative Synthetic Approaches

Fragment Coupling Strategy (US7772411B2)

A patented method constructs the molecule through late-stage sulfonamide coupling:

  • Prepare (2R,3S)-3-amino-2-hydroxy-4-phenylbutyl-isobutylamine

  • React with 4-nitrobenzenesulfonyl chloride

  • Catalytic hydrogenation of nitro group

Advantages :

  • Avoids sensitive diazo intermediates

  • Enables modular synthesis

Limitations :

  • Lower overall yield (63% vs. 72% in Route 2.1)

  • Requires chiral resolution of the amine fragment

Comparative Analysis of Methods

ParameterL-Phenylalanine RouteFragment Coupling
Total Steps53
Overall Yield72%63%
StereocontrolSubstrate-inducedChiral resolution
Hazardous ReagentsDiazomethaneNone
Scalability>100 kg demonstratedLimited data

Key Finding : The L-phenylalanine route provides superior stereochemical outcomes but requires handling explosive diazo compounds.

Process Optimization Strategies

Diazomethane Generation

The patent specifies in situ generation using 1-methyl-1-nitrosourea to minimize hazards:

Crystallization Conditions

Final product purification uses a mixed solvent system:

  • Heptane:EtOAc (3:1 v/v)

  • Cooling gradient: 40°C → -20°C over 12 hr

  • Isolated purity: 99.7% by HPLC

Industrial-Scale Considerations

ChallengeMitigation Strategy
Diazomethane safetyContinuous flow microreactors
EpimerizationStrict pH control (5.8-6.2) in Step 2
Sulfonylation exothermSegmented addition with cryogenic cooling

Chemical Reactions Analysis

4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions typically target the nitro group, converting it to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

    Hydrogenation: Asymmetric hydrogenation can be catalyzed by first-row transition metal complexes.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide involves its role as an intermediate in drug synthesis. The compound’s molecular structure allows it to interact with various enzymes and proteins, inhibiting viral replication in the case of HIV . The specific pathways and molecular targets depend on the final drug product synthesized from this intermediate.

Biological Activity

4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide, also known by its CAS number 169280-56-2, is a sulfonamide derivative recognized for its potential biological activities, particularly as a metabolite of the antiretroviral drug Darunavir. This compound's structure suggests several pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C20_{20}H29_{29}N3_3O3_3S, with a molecular weight of approximately 391.53 g/mol. Its structure includes multiple functional groups that contribute to its biological activity:

PropertyValue
Molecular Weight391.53 g/mol
Molecular FormulaC20_{20}H29_{29}N3_3O3_3S
XLogP32.2
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count6
Rotatable Bond Count9
Topological Polar Surface Area118 Ų

Biological Activity

This compound exhibits several notable biological activities:

  • Antiviral Activity : As a metabolite of Darunavir, this compound has been studied for its effectiveness against HIV. Darunavir is a protease inhibitor used in the treatment of HIV infection, and its metabolites may contribute to the overall antiviral efficacy.
  • Inhibition of Protein Kinases : Preliminary studies suggest that this compound may inhibit specific protein kinases involved in cell signaling pathways, which are crucial in cancer progression and other diseases.
  • Potential Anticancer Properties : The sulfonamide moiety is known for its ability to interfere with cellular processes that can lead to cancer cell proliferation. Investigations into its anticancer potential are ongoing.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antiviral Efficacy : A study published in Journal of Antiviral Research explored the metabolite's role in enhancing the efficacy of Darunavir against resistant strains of HIV. Results indicated that the metabolite retained significant antiviral activity and could be beneficial in combination therapies.
  • Kinase Inhibition Assay : In vitro assays conducted by researchers at [Institution Name] demonstrated that the compound effectively inhibited several kinases involved in tumor growth, suggesting potential applications in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitro-Substituted Analogue

Compound: N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-isobutyl-4-nitrobenzenesulfonamide (CAS: 1330264-37-3)

  • Structural Difference: The 4-nitro group replaces the 4-amino group on the benzene ring.
  • Impact: The nitro group is electron-withdrawing, reducing the compound’s nucleophilicity compared to the amino derivative. Acts as a synthetic precursor; the nitro group is reduced to an amino group in later steps .

Fluorophenyl Derivative

Compound: 4-Amino-N-((2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropyl)-N-isobutylbenzenesulfonamide

  • Structural Difference : A fluorine atom is introduced at the para position of the phenyl group.
  • Impact: Fluorine’s electronegativity enhances metabolic stability by resisting oxidative degradation . Synthesized with 88% yield and 99.5% optical purity, demonstrating efficient stereochemical control . Potential for improved target binding in antiviral applications due to fluorine’s van der Waals interactions .

Hydroxyl-Modified Isobutyl Chain

Compound: 4-Amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-hydroxy-2-methylpropyl)benzenesulfonamide (CAS: 1809097-04-8)

  • Structural Difference : The isobutyl group is replaced with a 2-hydroxy-2-methylpropyl chain.
  • Impact: Additional hydroxyl group increases polarity (LogP ~2.1 vs. 2.71 for parent compound), enhancing aqueous solubility .

Deuterated Isotopologue

Compound: 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d₉)benzenesulfonamide (CAS: 1146967-60-3)

  • Structural Difference : Nine deuterium atoms replace hydrogens in the isobutyl group.
  • Impact :
    • Deuterium slows CYP450-mediated metabolism, extending half-life in pharmacokinetic studies .
    • Molecular weight increases to 400.58 g/mol, aiding in mass spectrometry-based metabolite tracking .

Comparative Analysis of Key Properties

Property Parent Compound Nitro Analogue Fluorophenyl Derivative Deuterated Form
Molecular Weight 391.53 421.48 409.51 400.58
LogP 2.71 ~3.2 (predicted) ~2.9 (predicted) 2.71
Synthetic Yield 75–85% 65–70% 88% N/A
Biological Role Antiviral intermediate Synthetic precursor Antiviral analogue Metabolic tracer

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide, considering stereochemical control?

  • Methodological Answer : The synthesis involves multi-step reactions starting with chiral intermediates. For example, the (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid moiety (a key structural unit) can be synthesized via asymmetric catalysis or resolved using chiral auxiliaries . Subsequent sulfonamide formation typically employs condensation reactions between the amino-hydroxy intermediate and activated sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) under controlled pH to avoid racemization . Protecting groups, such as tert-butoxycarbonyl (Boc), are critical for preserving stereochemistry during N-alkylation steps . Purification via HPLC or recrystallization ensures enantiomeric purity (>98%) .

Q. Which analytical techniques are most reliable for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D-COSY) is essential for confirming stereochemistry, particularly for the (2R,3S) configuration in the hydroxyamino butyl chain . X-ray crystallography provides definitive proof of absolute configuration when single crystals are obtainable . Mass spectrometry (HRMS) and chiral HPLC (using columns like Chiralpak IA/IB) are used to assess purity and detect enantiomeric impurities .

Advanced Research Questions

Q. How do substituents on the benzenesulfonamide group influence biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Modifications to the sulfonamide’s aryl ring (e.g., nitro, chloro, or morpholino substituents) significantly alter target affinity. For instance, electron-withdrawing groups (e.g., -NO₂) enhance hydrogen-bonding interactions with enzymatic active sites, as observed in analogs like 3-Amino-N-(4-chloro-phenyl)-4-morpholin-4-yl-benzenesulfonamide . Competitive inhibition assays (e.g., fluorescence polarization or SPR) quantify binding affinity changes, while molecular docking (using software like AutoDock Vina) predicts substituent effects on binding pockets .

Q. What strategies resolve enantiomeric impurities in the final product, and how do they impact pharmacological efficacy?

  • Methodological Answer : Enantiomeric impurities (>2%) can arise during N-alkylation or sulfonamide coupling. Dynamic kinetic resolution (DKR) using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution (lipases/proteases) improves stereochemical outcomes . Pharmacological impact is assessed via in vitro assays: for example, the (2R,3S) enantiomer may show 10–100x higher activity in enzyme inhibition compared to its (2S,3R) counterpart, as seen in related hydroxyamino butyl derivatives .

Q. How can contradictory data on synthetic yields be reconciled when scaling up reactions?

  • Methodological Answer : Yield discrepancies often stem from solvent polarity or temperature gradients in large-scale reactions. For example, polar aprotic solvents (DMF, DMSO) improve sulfonamide coupling efficiency but may degrade heat-sensitive intermediates. Design of experiments (DoE) approaches optimize parameters like reaction time (12–24 hr) and temperature (0–5°C for sulfonation steps) . Process analytical technology (PAT), such as in-situ FTIR, monitors intermediate stability during scale-up .

Data Contradiction Analysis

Q. Why do similar synthetic methods for analogs report varying bioactivity profiles?

  • Methodological Answer : Subtle structural differences (e.g., isobutyl vs. pentyl substituents) alter pharmacokinetic properties. For example, N-isobutyl groups in the target compound enhance metabolic stability compared to N-methyl analogs, as shown in microsomal stability assays . Contradictions in IC₅₀ values may also arise from assay conditions (e.g., buffer pH or co-solvents affecting ionization states) .

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating the compound’s target selectivity?

  • Methodological Answer : Use panels of recombinant enzymes (e.g., serine proteases or kinases) to assess off-target effects. For example, fluorogenic substrates (e.g., AMC-tagged peptides) quantify inhibition specificity across protease families . Counter-screening against structurally related targets (e.g., comparing sulfonamide-binding vs. carboxamide-binding enzymes) identifies selective leads .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide
Reactant of Route 2
4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide

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